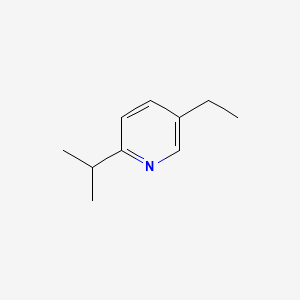

5-Ethyl-2-isopropylpyridine

Description

Pyridine derivatives with ethyl and alkyl/functional group substitutions at the 2-position are widely studied for their reactivity, steric effects, and applications in organic synthesis. The isopropyl group in 5-Ethyl-2-isopropylpyridine likely introduces increased steric hindrance compared to methyl or vinyl substituents, which may influence solubility, boiling points, and synthetic pathways.

Properties

CAS No. |

104293-94-9 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.237 |

IUPAC Name |

5-ethyl-2-propan-2-ylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3 |

InChI Key |

QJYYIYFXHOVGBM-UHFFFAOYSA-N |

SMILES |

CCC1=CN=C(C=C1)C(C)C |

Synonyms |

Pyridine, 5-ethyl-2-isopropyl- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Selected Pyridine Derivatives

Key Findings:

Substituent Effects on Reactivity: 5-Ethyl-2-nitromethylpyridine exhibits strong electron-withdrawing effects due to the nitro group, as evidenced by its UV absorption at 400 nm and IR peak at 1555 cm⁻¹ (NO2 stretching) . This contrasts with 5-Ethyl-2-methylpyridine, where the methyl group is electron-donating, leading to lower UV absorption ranges (259–270 nm) . The vinyl group in 5-Ethyl-2-vinylpyridine introduces polymerization risks, necessitating strict ventilation and anti-static measures during handling .

Steric and Solubility Considerations: While data on 5-Ethyl-2-isopropylpyridine is absent, the bulkier isopropyl group (compared to methyl or vinyl) is expected to reduce solubility in polar solvents like ethanol. This aligns with trends observed in 3-Acetylpyridine, where acetyl substituents enhance water solubility due to polar interactions .

Synthetic Challenges :

- Nitration of 5-Ethyl-2-methylpyridine to produce 5-Ethyl-2-nitromethylpyridine yields only 42%, reflecting the difficulty of introducing nitro groups to pyridine rings without side reactions .

Q & A

Basic: What are the recommended synthetic routes for 5-Ethyl-2-isopropylpyridine, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

- Friedländer synthesis or Chichibabin pyridine synthesis can be adapted by substituting precursors (e.g., ethyl and isopropyl groups) .

- Optimization strategies :

- Use anhydrous conditions and inert atmospheres (argon/nitrogen) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates .

- Adjust stoichiometric ratios (e.g., excess alkylating agents) and temperature gradients (e.g., 80–120°C) to improve yield .

Key Characterization : Confirm product purity via -NMR (e.g., ethyl proton signals at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., ≥150°C) .

- Photostability : Expose samples to UV-Vis light (254–365 nm) for 48–72 hours and monitor degradation via HPLC .

- Hygroscopicity : Store samples in desiccators with silica gel and measure mass changes over 30 days .

Safety Note : Degradation products may release toxic fumes; always use fume hoods and respiratory protection .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model bond dissociation energies (BDEs) for C–H activation .

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Combine -NMR, DEPT-135, and 2D-COSY to distinguish overlapping signals .

- Isotopic labeling : Introduce or isotopes to track ambiguous proton/carbon assignments .

- Crystallography : Grow single crystals (using slow evaporation in hexane/ethyl acetate) for X-ray diffraction to confirm stereochemistry .

Case Study : Conflicting NOESY data might arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can clarify conformational equilibria .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., 2-fluoro-5-isopropylpyridine’s affinity for adenosine receptors) .

- Assay design :

- Use fluorescence polarization (FP) for binding affinity measurements (IC).

- Validate cytotoxicity via MTT assays in HEK-293 or HepG2 cell lines .

- Data interpretation : Apply Hill slope analysis to distinguish allosteric vs. orthosteric binding modes .

Basic: What solvent systems are compatible with this compound for chromatographic purification?

Methodological Answer:

- Normal-phase chromatography : Use hexane/ethyl acetate (7:3 v/v) for polar impurities .

- Reverse-phase HPLC : Optimize with C18 columns and acetonitrile/water gradients (0.1% TFA modifier) .

Caution : Avoid chloroform due to potential halogenation side reactions; verify compatibility via pre-column stability tests .

Advanced: How do steric effects from the isopropyl group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric maps : Generate Connolly surfaces (using PyMOL) to visualize hindrance at the 2-position .

- Experimental probes : Compare nitration (HNO/HSO) outcomes with/without isopropyl groups. Meta-directing effects are likely dominant .

- Kinetic vs. thermodynamic control : Conduct reactions at 0°C (kinetic) vs. 80°C (thermodynamic) to isolate products .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and NIOSH-approved N95 respirators .

- Spill management : Neutralize liquid spills with activated carbon or vermiculite; avoid water to prevent dispersion .

- Waste disposal : Collect residues in labeled halogen-free containers for incineration .

Advanced: How can isotopic tracing elucidate the metabolic fate of this compound in pharmacokinetic studies?

Methodological Answer:

- Synthesis of -labeled analogs : Incorporate at the ethyl group via Grignard reactions with .

- In vivo tracking : Administer radiolabeled compound to rodent models and quantify excretion (urine/feces) and tissue distribution via scintillation counting .

- Metabolite identification : Use LC-MS/MS with MRM transitions to detect phase I/II metabolites .

Advanced: What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (log[inhibitor] vs. response) using GraphPad Prism to calculate LD .

- ANOVA with post-hoc tests : Compare toxicity across multiple concentrations (e.g., 1–100 µM) .

- QC measures : Include positive controls (e.g., staurosporine for apoptosis) and validate assay reproducibility via coefficient of variation (CV <15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.